(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one
Description
This compound is a structurally intricate molecule characterized by multiple stereocenters and functional groups that confer unique physicochemical and biological properties. Key structural elements include:
- A piperazine ring substituted at the 5-position with a methylsulfanylmethyl group, enhancing hydrophobicity and sulfur-mediated interactions.
- A 2-oxocyclopent-3-en-1-ylidene moiety conjugated to the piperazine ring, introducing rigidity and electronic effects via keto-enol tautomerism.
- Stereochemical complexity (S-configuration at C3, C1, C2, and C5; E-configuration at the piperazine double bond), which critically influences its three-dimensional (3D) conformation and binding specificity .
The compound’s bioactivity is hypothesized to depend on its 3D shape and chemical feature alignment with target proteins, as quantified by metrics such as shape similarity (ST), feature similarity (CT), and combo similarity (ComboT) .
Properties
CAS No. |
101706-33-6 |
|---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(3S)-1-methyl-3-[(1S)-1-[(2S,3Z,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one |
InChI |
InChI=1S/C22H25N3O3S/c1-12(18-13-7-4-5-9-16(13)25(2)22(18)28)19-20(14-8-6-10-17(14)26)23-15(11-29-3)21(27)24-19/h4-7,9-10,12,15,18-19,23H,8,11H2,1-3H3,(H,24,27)/b20-14-/t12-,15-,18-,19-/m0/s1 |
InChI Key |
UAPDNDKYPBHNQT-WYQUJLIOSA-N |
SMILES |
CC(C1C2=CC=CC=C2N(C1=O)C)C3C(=C4CC=CC4=O)NC(C(=O)N3)CSC |
Isomeric SMILES |
C[C@@H]([C@H]1C2=CC=CC=C2N(C1=O)C)[C@H]3/C(=C/4\CC=CC4=O)/N[C@H](C(=O)N3)CSC |
Canonical SMILES |
CC(C1C2=CC=CC=C2N(C1=O)C)C3C(=C4CC=CC4=O)NC(C(=O)N3)CSC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-3-(1-(5-methylthiomethyl-6-oxo-3-(2-oxo-3-cyclopenten-1-ylidene)-2-piperazinyl)ethyl)-2-indolinone FR 900452 FR-900452 WS 7739 B WS-7739B WS7739B |
Origin of Product |
United States |
Preparation Methods
FR-900452 is isolated from the fermentation products of Streptomyces phaeofaciens. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound. The isolation process includes extraction and purification steps to obtain FR-900452 in its pure form . The synthetic route involves the biosynthesis of indole alkaloids, where FR-900452 and spirocyclic maremycins share the same biosynthetic machinery .
Chemical Reactions Analysis
FR-900452 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FR-900452 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis of indole alkaloids and the mechanisms of action of platelet activating factor antagonists.
Biology: It is used to study the role of platelet activating factor in various biological processes, including inflammation and immune response.
Medicine: It has potential therapeutic applications in conditions related to platelet aggregation, such as thrombosis and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents targeting platelet activating factor
Mechanism of Action
FR-900452 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in the activation of platelets, which play a crucial role in blood clotting. By inhibiting this receptor, FR-900452 prevents platelet aggregation and reduces the risk of thrombosis. The molecular targets and pathways involved include the platelet activating factor receptor and downstream signaling pathways that regulate platelet activation .
Comparison with Similar Compounds
Key Findings :
- Analog A retains moderate bioactivity due to preserved indol-2-one core but reduced CT from altered sulfur substitution.
- Analog B ’s low ComboT highlights the necessity of the 2-oxocyclopentene ring for target engagement.
- Analog C demonstrates the criticality of stereochemistry: despite high ST, its low CT (due to misaligned hydrogen-bonding features) reduces efficacy .
Methodological Considerations in Similarity Analysis
Tanimoto Coefficient vs. Graph-Based Comparisons
- Tanimoto Coefficient : Widely used for binary fingerprint comparisons (e.g., presence/absence of functional groups). However, it may oversimplify 3D arrangements in complex molecules like the target compound .
- Graph-Based Methods : Directly compare molecular graphs (atom-bond connectivity), offering higher accuracy for stereoisomers and conformational variants but requiring intensive computation .
For the target compound, graph-based alignment (e.g., subgraph matching) is preferred to capture stereochemical and topological nuances, despite computational costs .
Conformational Sampling Limitations
This limitation may underestimate the similarity of flexible analogs (e.g., Analog B) .
Neighbor Preference Index (NPI) and Dataset Dependency
The NPI (-1 to +1) quantifies whether a compound’s "neighbors" are better identified via shape (NPI > 0) or feature (NPI < 0) similarity. For the target compound:
- In broad chemical datasets (e.g., PubChem-(B)), neighbors are balanced (NPI ≈ 0).
- In bioactive subsets (e.g., Drug-(B)), neighbors exhibit extreme NPI values (e.g., +0.95), indicating dominance of shape-optimized analogs with shared scaffolds .
Implication : The target compound’s similarity landscape shifts in specialized datasets, emphasizing scaffold conservation over functional group diversity .
Biological Activity
The compound (3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one, also known as a derivative of indole, exhibits significant biological activity that has garnered attention in various fields of research. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O3S. It features a complex structure that includes an indole ring and a piperazine moiety, contributing to its diverse biological activities. The presence of a methylsulfanyl group and a cyclopentene derivative enhances its pharmacological potential.
Biological Activity Overview
Research indicates that this compound possesses several biological activities:
1. Anticancer Activity
Studies have demonstrated that the compound exhibits antitumor properties against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 5.4 | Apoptosis induction via caspase activation |
| MCF7 (Breast) | 8.2 | Inhibition of cell proliferation |
| HCT116 (Colon) | 6.7 | Disruption of cell cycle progression |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell survival and apoptosis.
- DNA Interaction : There is evidence suggesting that the compound may bind to DNA, leading to the disruption of replication and transcription processes in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Ovarian Cancer Model
In a study involving an ovarian cancer model, treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups.
Case Study 2: Bacterial Infection Model
In an animal model of bacterial infection, administration of the compound showed promising results in reducing bacterial load and inflammation markers.
Q & A
Basic: What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure stereochemical fidelity?
Answer:
The synthesis requires precise control of reaction parameters, including:
- Temperature and pH adjustments to stabilize intermediates and prevent racemization .
- Catalyst selection (e.g., KCO, ZnCl) to enhance regioselectivity and reduce side reactions .
- Solvent polarity optimization (e.g., ethanol, acetone) to improve solubility of intermediates .
- Reaction time monitoring (9–13 hours) to balance yield and stereochemical integrity .
Basic: Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?
Answer:
Key analytical techniques include:
- Infrared (IR) spectroscopy to validate functional groups (e.g., carbonyl stretches at 1650–1750 cm) .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- High-performance liquid chromatography (HPLC) with chiral columns to assess enantiomeric purity.
- Melting point analysis as a preliminary purity indicator .
Advanced: How can researchers design in vitro and in vivo studies to evaluate pharmacokinetic properties while minimizing variability?
Answer:
Methodological recommendations:
- In vitro assays : Use cell-based models (e.g., Caco-2 for permeability) and microsomal stability tests to assess absorption and metabolism .
- In vivo protocols : Administer via oral (1% carboxymethyl cellulose suspension) or intraperitoneal routes, with dose-ranging studies (e.g., 10–100 mg/kg) .
- Analytical validation : Employ LC-MS/MS for plasma concentration quantification to ensure sensitivity and specificity.
Advanced: What methodological approaches resolve contradictions in reported biological activities across studies?
Answer:
Systematic analysis should address:
- Synthetic variability : Compare batch purity (e.g., via HPLC) and stereochemistry (via chiral NMR) .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to reduce off-target effects .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements across labs.
Basic: What structural motifs are hypothesized to contribute to bioactivity, and how can this be validated?
Answer:
Key motifs include:
- Indol-2-one core : Potential kinase inhibition via π-π stacking .
- Methylsulfanylmethyl group : Enhances lipophilicity and membrane permeability .
- 2-Oxocyclopent-3-en-1-ylidene : May confer conformational rigidity for target binding .
Validation : Synthesize analogs with modified substituents and compare activity in receptor-binding assays .
Advanced: What strategies determine the compound’s selectivity profile against related biological targets?
Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., H-ATP) to assess affinity for kinases vs. off-target receptors .
- Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., fluorine-free analogs) to identify critical interactions .
- Proteome-wide profiling : Utilize affinity pulldown assays coupled with mass spectrometry for unbiased target identification .
Basic: How can reaction conditions be systematically varied to improve yield and scalability?
Answer:
- Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., 0.5–2.0 eq.) and solvent ratios using response surface methodology .
- Scalability adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
- Workup optimization : Replace column chromatography with crystallization for high-yield, cost-effective purification .
Advanced: How can molecular modeling tools predict and validate target engagement mechanisms?
Answer:
- Docking simulations : Use software like MOE to model interactions with kinase active sites, focusing on hydrogen bonding with the indol-2-one core .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns) to assess conformational stability of the piperazine ring .
- Experimental validation : Correlate computational binding scores with IC values from enzymatic assays (e.g., EGFR kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
